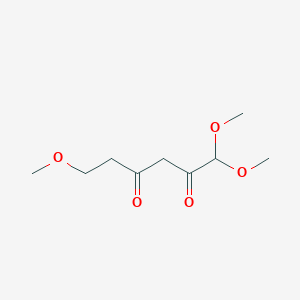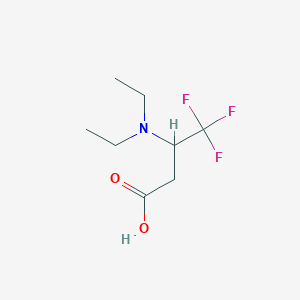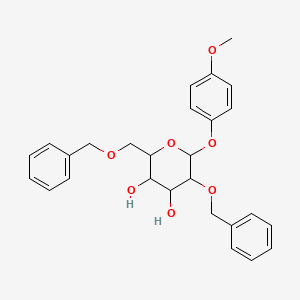![molecular formula C12H22N2 B13637148 [2-(Adamantan-1-yl)ethyl]hydrazine CAS No. 937650-37-8](/img/structure/B13637148.png)
[2-(Adamantan-1-yl)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Adamantan-1-yl)ethyl]hydrazine is a chemical compound that features an adamantane moiety attached to an ethyl hydrazine group Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Adamantan-1-yl)ethyl]hydrazine typically involves the reaction of adamantane derivatives with hydrazine or its derivatives. One common method includes the alkylation of adamantane with ethyl bromide, followed by the reaction with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Adamantan-1-yl)ethyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-based ketones or alcohols, while substitution reactions can produce a variety of functionalized adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Adamantan-1-yl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been explored for its potential as a pharmacophore. The adamantane moiety is known for its ability to enhance the stability and bioavailability of drugs, making this compound a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the rigidity and stability imparted by the adamantane structure.
Mecanismo De Acción
The mechanism of action of [2-(Adamantan-1-yl)ethyl]hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The adamantane moiety can enhance the binding affinity and specificity of the compound for its target, while the hydrazine group can participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Similar in structure but with an amine group instead of a hydrazine group.
2-(Adamantan-1-yl)ethanol: Features an alcohol group instead of a hydrazine group.
Adamantane-1-carboxylic acid: Contains a carboxylic acid group attached to the adamantane moiety.
Uniqueness
[2-(Adamantan-1-yl)ethyl]hydrazine is unique due to the presence of both the adamantane and hydrazine functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
937650-37-8 |
|---|---|
Fórmula molecular |
C12H22N2 |
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
2-(1-adamantyl)ethylhydrazine |
InChI |
InChI=1S/C12H22N2/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2 |
Clave InChI |
DUCSBHMQZWKCDF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


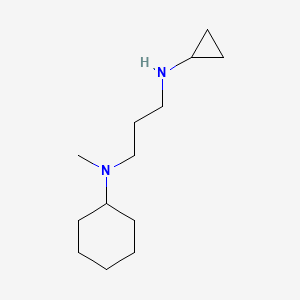

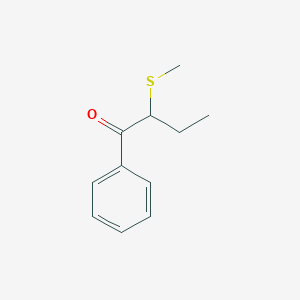
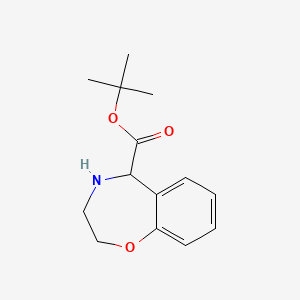
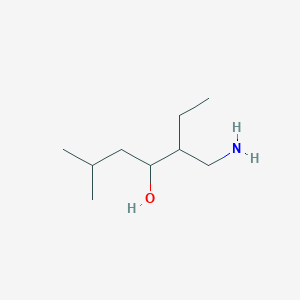
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)

